molecular formula C7H8BrNO B2648823 (4-Bromo-6-methylpyridin-2-YL)methanol CAS No. 448906-60-3

(4-Bromo-6-methylpyridin-2-YL)methanol

Cat. No. B2648823
Key on ui cas rn: 448906-60-3
M. Wt: 202.051
InChI Key: VSYVUCDSONNKNP-UHFFFAOYSA-N
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Patent
US08598208B2

Procedure details

To a solution of 4-bromo-2-methyl-pyridine (5.70 g, 32.14 mmol) in methanol (100 mL), H2SO4 (0.3 mL) is added. The mixture is heated to reflux before a solution of ammonium peroxydisulfate (7.33 g, 32.14 mmol) in water (53 mL) is carefully added. The mixture is stirred at reflux für 2 h before two more portions of ammonium peroxydisulfate (2×7.33 g) is added as a sat. aq. solution. Stirring is continued at reflux for 3 h. Methanol is removed under reduced pressure and the remaining solution is diluted with sat. aq. NaHCO3 solution and extracted with EA. The org. extract is dried over MgSO4, filtered and concentrated. The crude product is purified by CC on silica gel eluting with heptane:EA 3:7 to give (4-bromo-6-methyl-pyridin-2-yl)-methanol (1.31 g) as pale yellow solid; LC-MS: tR=0.31 min; [M+1]+=201.96; 1H NMR (CDCl3): δ 2.55 (s, 3H), 3.59 (s br, 1H), 4.72 (s br, 2H), 7.28 (s, 2H).
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0.3 mL
Type
solvent
Reaction Step One
Name
ammonium peroxydisulfate
Quantity
7.33 g
Type
reactant
Reaction Step Two
Name
Quantity
53 mL
Type
solvent
Reaction Step Two
Name
ammonium peroxydisulfate
Quantity
7.33 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6]N=[C:4]([CH3:8])[CH:3]=1.S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+:19].[NH4+].[CH3:21][OH:22]>OS(O)(=O)=O.O>[Br:1][C:2]1[CH:3]=[C:4]([CH3:8])[N:19]=[C:6]([CH2:21][OH:22])[CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
5.7 g
Type
reactant
Smiles
BrC1=CC(=NC=C1)C
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Name
Quantity
0.3 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
ammonium peroxydisulfate
Quantity
7.33 g
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
Name
Quantity
53 mL
Type
solvent
Smiles
O
Step Three
Name
ammonium peroxydisulfate
Quantity
7.33 g
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
ADDITION
Type
ADDITION
Details
is carefully added
ADDITION
Type
ADDITION
Details
is added as a sat. aq. solution
STIRRING
Type
STIRRING
Details
Stirring
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Methanol is removed under reduced pressure
ADDITION
Type
ADDITION
Details
the remaining solution is diluted with sat. aq. NaHCO3 solution
EXTRACTION
Type
EXTRACTION
Details
extracted with EA
EXTRACTION
Type
EXTRACTION
Details
extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product is purified by CC on silica gel eluting with heptane:EA 3:7

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=NC(=C1)C)CO
Measurements
Type Value Analysis
AMOUNT: MASS 1.31 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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